

physicochemical properties of 6-Azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Azaspiro[2.5]octane hydrochloride

Cat. No.: B1525384

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Azaspiro[2.5]octane Hydrochloride**

Abstract

6-Azaspiro[2.5]octane hydrochloride is a spirocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.^{[1][2]} Its unique three-dimensional structure offers a distinct advantage in drug design, enabling the exploration of novel chemical space and the modulation of physicochemical properties to improve pharmacokinetic profiles.^[3] This guide provides a comprehensive overview of the core physicochemical properties of **6-Azaspiro[2.5]octane hydrochloride**, offering insights into its structural characteristics, analytical determination, synthesis, and handling. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this scaffold in their work.

Chemical Identity and Molecular Structure

6-Azaspiro[2.5]octane hydrochloride is the hydrochloride salt of the parent base, 6-Azaspiro[2.5]octane. The defining feature of this molecule is the spirocyclic system, where a cyclopropane ring and a piperidine ring are joined by a single common carbon atom.^[3] This arrangement imparts significant conformational rigidity and a three-dimensional character that is highly sought after in modern drug discovery.^[3]

The hydrochloride salt form is typically preferred for its improved stability and solubility in polar solvents, making it more amenable to handling and formulation.[\[1\]](#)

Caption: 2D representation of **6-Azapiro[2.5]octane hydrochloride**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	6-azaspiro[2.5]octane;hydrochloride	[4]
CAS Number	1037834-62-0	[1] [4] [5]
Molecular Formula	C ₇ H ₁₄ ClN	[1] [2] [4] [5]
Molecular Weight	147.64 g/mol	[1] [2] [4]
Canonical SMILES	C1CC12CCNCC2.Cl	[1] [4]

| InChI Key | IDGDUKPISDZPDY-UHFFFAOYSA-N |[\[1\]](#) |

Core Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application, from predicting its behavior in a reaction to its pharmacokinetic profile in a biological system.

Table 2: Summary of Physicochemical Properties

Property	Value / Description	Experimental Method
Appearance	White crystalline solid or yellow powder.	Visual Inspection
Solubility	Soluble in polar solvents such as water and alcohols.	Solubility Assessment
Melting Point	Data not consistently available; varies with purity.	Differential Scanning Calorimetry (DSC)
pKa	Data not available.	Potentiometric Titration

| LogP | 2.28 (Calculated for parent amine) | Calculated |

Physical State and Solubility

6-Azaspido[2.5]octane hydrochloride is consistently described as a solid at room temperature.^[1] Its ionic nature as a hydrochloride salt contributes to its solubility in polar protic solvents like water and methanol, a critical attribute for its use in various aqueous reaction media and for biological screening assays.^[1]

Melting Point Determination

While specific melting point values are not widely published, this is a critical parameter for assessing purity.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 1-3 mg of **6-Azaspido[2.5]octane hydrochloride** into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- Thermal Program:
 - Equilibrate the sample at 25 °C.

- Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion.

Causality: DSC is the preferred method over traditional melting point apparatus because it provides more accurate and reproducible data. It measures the heat flow required to raise the sample's temperature, providing a clear thermodynamic profile of the phase transition.

Acidity Constant (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. The pKa of **6-Azaspiro[2.5]octane hydrochloride** corresponds to the secondary amine within the piperidine ring.

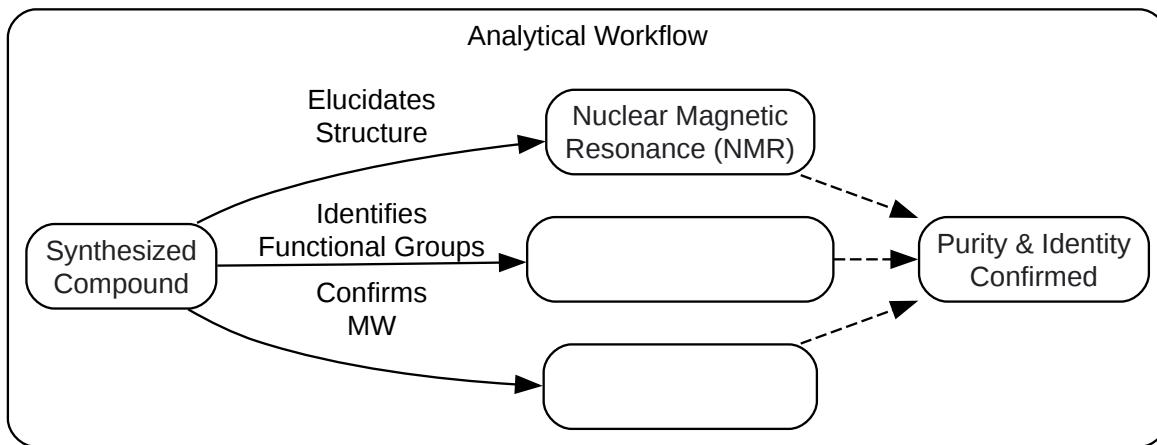
Experimental Protocol: pKa Determination via Potentiometric Titration

- Solution Preparation: Prepare a solution of **6-Azaspiro[2.5]octane hydrochloride** of known concentration (e.g., 0.01 M) in deionized water or a water/co-solvent mixture.
- Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Causality: This method directly measures the change in proton concentration as the amine is deprotonated by the base, providing a reliable and direct measurement of the acid dissociation constant.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **6-Azaspiro[2.5]octane hydrochloride** requires a suite of analytical techniques.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation.^[1] ^1H NMR would show distinct signals for the protons on the cyclopropane and piperidine rings, while ^{13}C NMR would confirm the presence of the seven unique carbon atoms in the structure.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.^[1] For **6-Azaspiro[2.5]octane hydrochloride**, analysis would show the molecular ion for the free base ($\text{C}_7\text{H}_{13}\text{N}$) at approximately m/z 111.18.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.^[1] The spectrum would be expected to show characteristic N-H stretching vibrations for the secondary ammonium salt and C-H stretches for the alkane components.

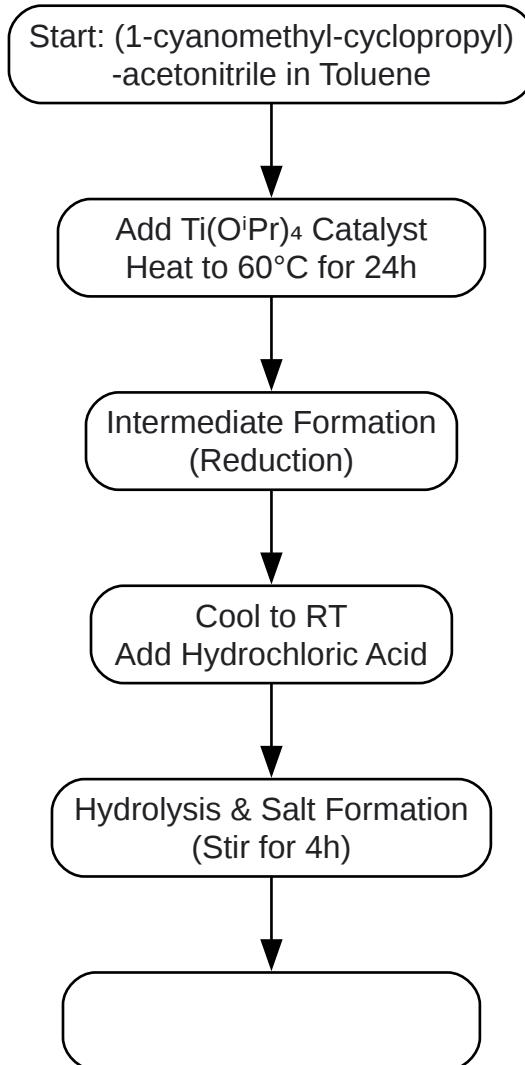
Synthesis and Reactivity

Synthetic Route

A documented synthesis involves the chemoselective reduction and subsequent hydrolysis of a dinitrile precursor.[1]

Protocol: Synthesis from (1-cyanomethyl-cyclopropyl)-acetonitrile[1]

- Reaction Setup: In an inert atmosphere, charge a reaction vessel with (1-cyanomethyl-cyclopropyl)-acetonitrile and toluene.
- Catalyst Addition: Add titanium(IV) isopropoxide as a catalyst.
- Reduction: Heat the reaction mixture to 60°C and maintain for 24 hours to facilitate the reduction of the dinitrile.
- Hydrolysis and Salt Formation: Cool the mixture to room temperature. Add hydrochloric acid and stir for an additional 4 hours. This step hydrolyzes the intermediate and forms the final hydrochloride salt.
- Isolation: The product, **6-Azaspiro[2.5]octane hydrochloride**, can then be isolated, typically as a powder.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Azaspiro[2.5]octane hydrochloride**.

Reactivity Profile

The chemical reactivity is dominated by the secondary amine.

- Nucleophilicity: The nitrogen atom possesses a lone pair of electrons (in the free base form), making it a potent nucleophile. It readily participates in nucleophilic substitution and acylation reactions.^[1]
- Basicity: As an amine, it is basic and will react with acids to form salts, as demonstrated by its isolation as a hydrochloride.

- Steric Hindrance: The spirocyclic framework can introduce steric hindrance around the nitrogen atom, potentially influencing its reactivity patterns compared to simpler acyclic or monocyclic amines.[\[1\]](#)

Applications in Research and Drug Development

The unique structural features of **6-Azaspido[2.5]octane hydrochloride** make it a valuable scaffold.

- Medicinal Chemistry: It serves as a key intermediate for synthesizing more complex molecules.[\[1\]](#)[\[2\]](#) Derivatives have been investigated as antagonists for muscarinic acetylcholine receptors, which are targets for neurodegenerative diseases like Parkinson's. [\[1\]](#) The spirocyclic core helps to position substituents in precise three-dimensional orientations, which is critical for achieving high receptor affinity and selectivity.
- Organic Synthesis: It is used as a building block to introduce the azaspido[2.5]octane motif into larger molecules.[\[2\]](#)
- Peptide Chemistry: The scaffold can be incorporated into peptides to create constrained analogues, which can enhance biological activity and metabolic stability.[\[1\]](#)

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard Code	Description	Source
H302	Harmful if swallowed	[4]
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]
H332	Harmful if inhaled	[4]

| H335 | May cause respiratory irritation |[\[4\]](#) |

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.^[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[6][7]}
- Handling: Avoid all personal contact.^[6] Do not eat, drink, or smoke when handling.^[6] Avoid generating dust.^[6] After handling, wash hands thoroughly with soap and water.^[6]
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.^{[6][7]} Recommended storage is refrigerated at 2°C - 8°C.^[2] Store away from incompatible materials.^[6]
- Spill Response: In case of a spill, immediately clean it up using dry procedures to avoid generating dust.^[6] Wear appropriate PPE.^[6] Collect the residue and place it in a sealed container for disposal according to local regulations.^{[6][7]}

Conclusion

6-Azapiro[2.5]octane hydrochloride is a compound of significant utility in chemical and pharmaceutical research. Its defining spirocyclic structure provides a rigid, three-dimensional framework that is advantageous for designing novel therapeutics. While detailed experimental data for some properties like melting point and pKa are not readily available in public literature, they can be determined using standard, reliable laboratory protocols such as DSC and potentiometric titration. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Azapiro[2.5]octane hydrochloride (EVT-1814253) | 1037834-62-0 [evitachem.com]
- 2. 6-Azapiro[2.5]octane hydrochloride | 1037834-62-0 | FA141499 [biosynth.com]

- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. 6-Azapiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Azapiro[2.5]octane hydrochloride | 1037834-62-0 [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- To cite this document: BenchChem. [physicochemical properties of 6-Azapiro[2.5]octane hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525384#physicochemical-properties-of-6-azapiro-2-5-octane-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com